molecular formula C18H15ClF3N3O2 B11480466 5-chloro-2-methoxy-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}benzamide

5-chloro-2-methoxy-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}benzamide

Cat. No.: B11480466
M. Wt: 397.8 g/mol
InChI Key: IGPWMIRBYNSRJC-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}benzamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a benzimidazole moiety, a trifluoromethyl group, and a benzamide core. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}benzamide typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the trifluoromethyl group. The final step involves the formation of the benzamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is carefully monitored to ensure consistency and quality. Key parameters such as reaction time, temperature, and pressure are controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-chloro-2-methoxy-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}benzamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to certain enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This compound may also interfere with specific signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methoxy-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}benzamide
  • 4-chloro-N-methyl-3-{(methylamino)sulfonyl}benzamide
  • 4-{2-(5-chloro-2-methoxybenzamido)ethyl}benzenesulfonamide

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of functional groups. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the benzimidazole moiety provides specific binding properties. These features make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H15ClF3N3O2

Molecular Weight

397.8 g/mol

IUPAC Name

5-chloro-2-methoxy-N-[2-[2-(trifluoromethyl)benzimidazol-1-yl]ethyl]benzamide

InChI

InChI=1S/C18H15ClF3N3O2/c1-27-15-7-6-11(19)10-12(15)16(26)23-8-9-25-14-5-3-2-4-13(14)24-17(25)18(20,21)22/h2-7,10H,8-9H2,1H3,(H,23,26)

InChI Key

IGPWMIRBYNSRJC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCN2C3=CC=CC=C3N=C2C(F)(F)F

Origin of Product

United States

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